An In-depth Technical Guide to the Chemical Properties of Ketoisophorone
An In-depth Technical Guide to the Chemical Properties of Ketoisophorone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione), a key intermediate in the synthesis of various valuable compounds, possesses a unique set of chemical properties owing to its α,β-unsaturated ketone structure. This guide provides a comprehensive overview of the chemical and physical characteristics of Ketoisophorone, detailed experimental protocols for their determination, and a discussion of its reactivity. This document is intended to serve as a technical resource for researchers and professionals involved in chemical synthesis and drug development.
Physicochemical Properties
Ketoisophorone is a pale yellow to yellow liquid or a low-melting solid at room temperature.[1] Its core chemical structure consists of a cyclohexene ring substituted with two methyl groups at position 6, one methyl group at position 2, and carbonyl groups at positions 1 and 4. This structure imparts a distinct reactivity profile, making it a versatile precursor in organic synthesis.
Quantitative Data Summary
The key physicochemical properties of Ketoisophorone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| CAS Number | 1125-21-9 | [2] |
| Appearance | Light yellow to yellow liquid or solid | [3] |
| Melting Point | 26-28 °C | [2] |
| Boiling Point | 222 °C at 760 mmHg | [3] |
| Density | ~1.03 g/cm³ | [1] |
| Flash Point | 96.1 °C | [3] |
| Water Solubility | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Ethyl Acetate | [1] |
| logP (Octanol-Water Partition Coefficient) | 0.76 | [3] |
| pKa (α-proton) | Estimated ~19-20 | [4] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of Ketoisophorone.
Determination of Water Solubility (Shake-Flask Method - OECD 105)
The water solubility of Ketoisophorone can be determined using the shake-flask method as outlined in the OECD Guideline 105. This method is suitable for compounds with solubilities above 10⁻² g/L.
Methodology:
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Preparation of the Test Solution: An excess amount of Ketoisophorone is added to a known volume of distilled water in a glass flask.
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Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) in a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests should be conducted to determine the time required to reach equilibrium.
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Phase Separation: After equilibration, the mixture is allowed to stand to separate the excess solid Ketoisophorone from the aqueous solution. Centrifugation may be used to facilitate this separation.
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Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of Ketoisophorone in the sample is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
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Calculation: The water solubility is expressed as the mass of Ketoisophorone per volume of water (e.g., in mg/L or g/100 mL).
Determination of pKa (UV-Vis Spectrophotometric Method)
The pKa of the α-protons of Ketoisophorone can be estimated using UV-Vis spectrophotometry. This method is particularly suitable for α,β-unsaturated ketones where the electronic structure, and thus the UV-Vis spectrum, changes upon deprotonation.[5][6]
Methodology:
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Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range (for ketones, this is typically in the higher pH range) are prepared.
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Preparation of Ketoisophorone Solutions: A stock solution of Ketoisophorone is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with a constant concentration of Ketoisophorone and varying pH.
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Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The wavelengths of maximum absorbance (λmax) for both the protonated (HA) and deprotonated (A⁻) forms of Ketoisophorone are identified.
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Data Analysis: The absorbance at a wavelength where the two forms have different molar absorptivities is measured for each pH. A plot of absorbance versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[6] Alternatively, the Henderson-Hasselbalch equation can be applied to the absorbance data to calculate the pKa.[7]
Chemical Reactivity and Synthesis
The presence of both a ketone carbonyl group and an α,β-unsaturated system makes Ketoisophorone a versatile substrate for various organic reactions.
Nucleophilic Addition Reactions
The carbonyl group in Ketoisophorone is susceptible to nucleophilic attack. A classic example is the Grignard reaction.
Reaction with Methylmagnesium Bromide:
Ketoisophorone can react with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, to yield a tertiary alcohol. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon.
Caption: Grignard reaction of Ketoisophorone.
Aldol Condensation
The α-protons of the saturated carbon in the Ketoisophorone ring are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an aldol condensation reaction.
Crossed Aldol Condensation with Benzaldehyde:
In a crossed aldol condensation, the enolate of Ketoisophorone can react with an aldehyde that cannot enolize itself, such as benzaldehyde. This reaction, typically carried out under basic conditions, leads to the formation of a β-hydroxy ketone, which can then dehydrate to form a conjugated enone.[8]
Caption: Aldol condensation of Ketoisophorone.
Synthesis of Ketoisophorone
Ketoisophorone is typically synthesized from isophorone through an oxidation process. One common method involves the oxidation of β-isophorone. A patented method describes the production of 2,6,6-trimethyl-2-cyclohexene-1,4-dione using Cu(II)acetylacetonate as a catalyst.[9]
Experimental Workflow for Synthesis:
Caption: Synthesis workflow for Ketoisophorone.
Conclusion
Ketoisophorone is a valuable chemical intermediate with a rich and versatile chemistry. Its α,β-unsaturated ketone functionality allows for a wide range of chemical transformations, making it a crucial building block in the synthesis of carotenoids, vitamins, and flavor and fragrance compounds. A thorough understanding of its chemical properties and reactivity, as detailed in this guide, is essential for its effective utilization in research and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6,6-Trimethyl-2-cyclohexene-1,4-dione 98 1125-21-9 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. chemagine.co.uk [chemagine.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Labs [mas-iiith.vlabs.ac.in]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. patents.justia.com [patents.justia.com]
